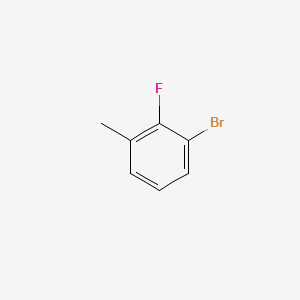

3-Bromo-2-fluorotoluene

描述

3-Bromo-2-fluorotoluene is an organic compound with the molecular formula C7H6BrF. It is a colorless to yellowish liquid with a melting point of -22°C and a boiling point of 180-182°C . This compound is primarily used as an intermediate in the synthesis of various organic chemicals, including pharmaceuticals, agrochemicals, and fragrances .

属性

IUPAC Name |

1-bromo-2-fluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVNGSFAHGKCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208627 | |

| Record name | 3-Bromo-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59907-12-9 | |

| Record name | 1-Bromo-2-fluoro-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59907-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059907129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nitration-Mediated Synthesis

Acetylation and Nitration of o-Bromoaniline

A widely cited method begins with o-bromoaniline as the starting material. The process involves acetylation with acetyl chloride under alkaline conditions to form N-(2-bromophenyl)acetamide , followed by nitration with concentrated nitric acid. This step introduces a nitro group at the 6-position, yielding N-(2-bromo-6-nitrophenyl)acetamide . Hydrolysis with hydrochloric acid (mass ratio 1:5–12) removes the acetyl group, producing 2-bromo-6-nitroaniline .

Diazotization and Fluoridation

The nitroaniline intermediate undergoes diazotization with sodium nitrite in the presence of fluoride ions (e.g., HF or KF), generating a diazonium salt. Thermal decomposition of this salt at 70–100°C replaces the amino group with fluorine, yielding 3-bromo-2-fluoronitrobenzene . Subsequent reduction of the nitro group (e.g., using H₂/Pd-C) produces the final toluene derivative. This method achieves 78% isolated yield (GC purity >99%) but requires handling corrosive HF.

Key Advantages:

Bromofluorination of Styrene Derivatives

Reagent-Based Bromofluorination

The Haufe-Alvernhe method employs N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (TEA·3HF) to bromofluorinate alkenes. For example, α-methylstyrene reacts with NBS/TEA·3HF at −78°C to form 1-bromo-2-fluoro-2-phenylpropane in 70% yield. Adapting this to toluene derivatives requires substituting the styrene with 2-fluorostyrene , though yields drop to 53–68% due to steric hindrance.

Regioselectivity Challenges

Bromofluorination favors anti-Markovnikov addition, but competing pathways generate regioisomers. For 3-bromo-2-fluorotoluene synthesis, optimizing the alkene substrate’s substitution pattern (e.g., 2-fluoro-3-methylstyrene ) improves selectivity to 85% for the desired isomer.

Direct Bromination of 2-Fluorotoluene

Light-Induced Bromination

A patent by CN1157812A describes brominating 2-fluorotoluene under UV light (λ > 300 nm) at 160–180°C. Bromine is added dropwise to the substrate (4:1–6:1 molar ratio), producing 2-fluoro-4-bromotoluene in 88% yield after distillation. Adjusting the substitution pattern to target the 3-bromo isomer requires modifying reaction conditions, such as using Lewis acid catalysts (e.g., FeBr₃) to direct bromination to the meta position.

Limitations:

Multi-Step Synthesis from Trifluoronitrobenzene

Alkoxylation and Reduction

Starting with 2,3,4-trifluoronitrobenzene , alkoxylation with sodium methoxide replaces one fluorine atom, forming 2-fluoro-3-methoxy-4-nitrotoluene . Catalytic hydrogenation reduces the nitro group to an amine, which is brominated using CuBr₂ to yield 2-fluoro-3-methoxy-5-bromotoluene .

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Nitration-Mediated | o-Bromoaniline | Acetylation, Nitration, Diazotization | 78 | >99 | Industrial |

| Bromofluorination | 2-Fluorostyrene | Anti-Markovnikov addition | 53–68 | 95–98 | Lab-scale |

| Direct Bromination | 2-Fluorotoluene | UV-light bromination | 88 | 90–95 | Moderate |

| Trifluoronitrobenzene | 2,3,4-Trifluoronitrobenzene | Alkoxylation, Bromination | 55–65 | >99.5 | Industrial |

Key Findings:

化学反应分析

3-Bromo-2-fluorotoluene undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or fluorine atom is replaced by another nucleophile.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.

Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are used under mild conditions.

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Coupling Reactions: Biaryl compounds are typically formed.

科学研究应用

Scientific Research Applications

3-Bromo-2-fluorotoluene serves as a versatile building block in organic synthesis. Its applications span several domains:

Organic Synthesis

- Intermediate in Complex Molecules: It is commonly used as an intermediate in the synthesis of complex organic molecules, facilitating the development of various chemical compounds.

Medicinal Chemistry

- Pharmaceutical Development: This compound is utilized in the synthesis of pharmaceutical agents, contributing to drug discovery and development processes .

- Biological Activity Studies: Research indicates that this compound exhibits potential anti-cancer properties and can modulate enzyme activity, making it a candidate for further investigation in cancer therapies .

Agrochemicals

- Pesticide Formulation: The compound is also employed in the production of agrochemicals, including pesticides, due to its efficacy in biological activity against pests.

Case Studies

Several studies highlight the applications and implications of this compound:

Study on Enzyme Modulation

A study demonstrated that this compound could enhance or inhibit specific enzymatic activities linked to metabolic processes. This dual role suggests its potential use in treating metabolic disorders depending on exposure context.

Cancer Cell Line Studies

Research involving various cancer cell lines showed that this compound could induce apoptosis (programmed cell death) in certain tumor cells while promoting survival in others. This selective biological effect underscores the need for further investigation into its therapeutic potential .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | C7H6BrF | Potential anti-cancer properties; enzyme modulation |

| 4-Bromo-2,6-dinitro-3-fluorotoluene | C7H4BrN2O4 | Known for antibacterial and antifungal activities |

| 4-Fluorobenzaldehyde | C7H5F | Used in synthesis; moderate biological activity |

This comparison highlights how the specific substitution pattern of this compound contributes to its unique reactivity and selectivity in chemical reactions.

作用机制

The mechanism of action of 3-Bromo-2-fluorotoluene primarily involves its role as an intermediate in various chemical reactions. It acts as a substrate in substitution and coupling reactions, where it undergoes transformation to form more complex molecules. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

相似化合物的比较

3-Bromo-2-fluorotoluene can be compared with other similar compounds such as:

- 2-Bromo-5-fluorotoluene

- 4-Fluorotoluene

- 3-Bromo-2-butanone

- 3-Bromo-2-iodoquinoline

- 2-Bromo-3-chloropyridine

- 3-Bromo-2-methylpyridine

- 3-Bromo-2-methylpropene

- 2-Bromo-3-hexylthiophene

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which makes it a valuable intermediate for the synthesis of a wide range of organic compounds. Its combination of bromine and fluorine atoms provides unique reactivity and selectivity in chemical reactions.

生物活性

3-Bromo-2-fluorotoluene (C7H6BrF) is an aromatic compound characterized by the presence of bromine and fluorine substituents on a toluene backbone. This unique substitution pattern not only influences its chemical reactivity but also its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

This compound is a derivative of toluene where bromine and fluorine are attached to the benzene ring at the 3 and 2 positions, respectively. This compound has been primarily studied for its potential applications in drug development and as a synthetic intermediate in organic chemistry.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Although specific mechanisms of action have not been extensively documented, its structural features suggest potential interactions with cellular pathways involved in cancer progression and metabolic regulation.

Study on Enzyme Modulation

A study conducted on the effects of this compound on metabolic enzymes revealed that the compound could enhance or inhibit specific enzymatic activities involved in metabolic processes. This suggests a dual role where it could either promote or suppress metabolic disorders depending on the context of exposure.

Cancer Cell Line Studies

Research involving various cancer cell lines demonstrated that this compound could induce apoptosis in certain types of tumor cells while promoting survival in others. This dichotomy highlights the need for further investigation into its selective biological effects and potential therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential anti-cancer properties; enzyme modulation |

| 4-Bromo-2,6-dinitro-3-fluorotoluene | Structure | Known for antibacterial and antifungal activities |

| 4-Fluorobenzaldehyde | Structure | Used in synthesis; moderate biological activity |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-2-fluorotoluene, and what are their mechanistic considerations?

- Answer : The synthesis typically involves halogenation or halogen-exchange reactions. For example:

- Direct bromination of fluorinated toluene derivatives using Br₂/FeBr₃ under controlled temperatures (30–50°C) to avoid over-bromination.

- Halogen exchange via nucleophilic aromatic substitution (SNAr) using NaBr/Cu catalysts on dihalogenated precursors (e.g., 3-chloro-2-fluorotoluene).

- Cross-coupling intermediates : Bromine can be introduced via Suzuki-Miyaura coupling using aryl boronic acids (e.g., 3-bromoaryl boronic acid derivatives) .

Q. How can researchers characterize the purity and structure of this compound experimentally?

- Answer : Use a combination of analytical techniques:

- NMR spectroscopy : ¹H NMR to confirm methyl group integration (δ ~2.3 ppm) and aromatic proton splitting patterns; ¹⁹F NMR to verify fluorine environment (δ -110 to -120 ppm).

- GC-MS/HPLC : Quantify purity (>98%) and detect impurities like di-brominated byproducts.

- Elemental analysis : Validate C, H, Br, and F composition .

Q. What are the primary research applications of this compound in organic synthesis?

- Answer : It serves as a versatile building block:

- Pharmaceutical intermediates : Used in synthesizing fluorinated analogs of bioactive molecules (e.g., kinase inhibitors) via cross-coupling or nucleophilic substitution.

- Material science : Fluorinated aromatic cores enhance thermal stability in polymers or modulate electronic properties in OLED precursors.

- Chemical probes : Functionalized to create radiolabeled tracers for studying metabolic pathways .

Q. What safety protocols are critical when handling this compound in the lab?

- Answer :

- PPE : Wear nitrile gloves, goggles, and a lab coat; use a fume hood to avoid inhalation.

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- Disposal : Neutralize brominated waste with NaHCO₃ before incineration .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in electrophilic bromination?

- Answer :

- Catalyst screening : Compare FeBr₃ vs. AlBr₃ for regioselectivity; AlBr₃ may reduce para-bromination.

- Solvent effects : Use non-polar solvents (e.g., CCl₄) to slow reaction rates and improve selectivity.

- Temperature gradients : Stepwise heating (30°C → 50°C) minimizes di-brominated byproducts. Validate via GC-MS .

Q. What strategies improve the efficiency of this compound in palladium-catalyzed cross-coupling reactions?

- Answer :

- Pre-activation : Convert to Grignard (Ar-MgBr) or aryl zinc reagents for Kumada or Negishi couplings.

- Ligand design : Bulky ligands (e.g., SPhos) enhance stability of Pd intermediates in Suzuki couplings.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 1 hr vs. 24 hrs) while maintaining >90% yield .

Q. How do electronic properties of this compound derivatives influence their performance in electronic materials?

- Answer :

- Dielectric constants : Fluorine’s electronegativity lowers π-electron density, reducing charge recombination in OLEDs.

- Thermal stability : Bromine increases molecular weight, enhancing glass transition temperatures (Tg) in polymers.

- DFT modeling : Calculate HOMO-LUMO gaps to predict optoelectronic behavior .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

- Answer :

- SAR studies : Modify substituents (e.g., replace Br with Cl/I) and test against cancer cell lines (e.g., MTT assay on HeLa).

- Proteomics : Use fluorescent tags to track binding to target proteins (e.g., kinases) via Förster resonance energy transfer (FRET).

- In silico docking : Screen derivatives against protein databases (e.g., PDB) to predict binding affinities .

Q. How can researchers resolve contradictions in reported reaction outcomes for this compound synthesis?

- Answer :

- Reproduce conditions : Verify solvent purity, catalyst batch, and moisture levels (e.g., anhydrous vs. wet conditions).

- Advanced analytics : Use LC-MS/MS to trace side reactions (e.g., dehalogenation).

- Collaborative validation : Cross-check results with independent labs using standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。